REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][C:4]=1[F:11])[CH3:2].C(Cl)Cl.CO>C(Cl)Cl>[CH2:1]([C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][C:4]=1[F:11])[CH3:2] |f:1.2|
|
Name
|
CrO2
|
Quantity
|
796 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(C=N1)CO)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
DCM MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
CrO2
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(C=N1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.4 mg | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |